4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
Thieno[2,3-d]pyrimidine derivatives, often synthesized for their potential biological activities, serve as a foundation for developing various pharmacological agents. For instance, the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives containing a piperazine unit have demonstrated potential anticancer properties, suggesting their role as protein tyrosine kinase inhibitors (Min, 2012). This underscores the compound's relevance in cancer research, particularly in the search for new therapeutic agents.
Furthermore, the synthesis of novel thienopyrimidine derivatives bearing a sulfonylurea moiety indicates the compound's versatility in chemical synthesis and potential applications in treating various diseases (Chen et al., 2014). The introduction of sulfonylurea groups into the thienopyrimidine framework could be indicative of applications in diabetes management, given the known mechanism of sulfonylureas in stimulating insulin release.
Antimicrobial and Antiparkinsonian Activities
Compounds related to "4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine" have been studied for their antimicrobial properties. For example, certain thienopyrimidine derivatives have shown promise in inhibiting the growth of Cryptococcus neoformans, a pathogenic yeast responsible for life-threatening infections, particularly in immunocompromised individuals (Fellah et al., 1996). Additionally, the exploration of thienopyrimidine and related heterocyclic compounds for their analgesic and antiparkinsonian activities opens new avenues for the development of treatments for neurological conditions (Amr et al., 2008).
Mechanism of Action
Target of Action
The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.
Mode of Action
This compound acts as a ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially altering its function.
Pharmacokinetics
Its solubility in dmso suggests it may have good bioavailability, as DMSO is often used to enhance the absorption of drugs.
Biochemical Analysis
Biochemical Properties
It is known to be a potent and selective ligand for the D4 dopamine receptor . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in dopamine signaling pathways .
Cellular Effects
Given its interaction with the D4 dopamine receptor, it may influence cell function by modulating dopamine signaling pathways
Molecular Mechanism
As a ligand for the D4 dopamine receptor, it likely exerts its effects at the molecular level through binding interactions with this receptor . This could potentially lead to enzyme inhibition or activation and changes in gene expression, particularly in genes associated with dopamine signaling.
Properties
IUPAC Name |
4-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-5-thiophen-2-ylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4OS2/c23-16-3-5-17(6-4-16)28-12-11-26-7-9-27(10-8-26)21-20-18(19-2-1-13-29-19)14-30-22(20)25-15-24-21/h1-6,13-15H,7-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZWDLLQSAIQCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)Cl)C3=C4C(=CSC4=NC=N3)C5=CC=CS5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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